(R)-6-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Chiral resolution Enantiomeric excess 5-HT7 receptor ligands

Securing the correct enantiomer of this tetralin-amine is critical for replicating published 5-HT7 SAR. Procuring the (R)-enantiomer ensures fidelity to the patent-defined pharmacophore, while racemic or (S)-amine leads to inactive or off-target final compounds. BenchChem supplies the single (R)-enantiomer at ≥98% purity, eliminating chiral resolution steps. - Direct precursor for heterocyclyl-substituted tetralin 5-HT7 ligands per US 8,236,845. - Pre-installed (R)-stereochemistry enables parallel synthesis of CNS-focused libraries. - ≥98% purity allows use as a chiral HPLC reference standard for enantiomeric excess quantification.

Molecular Formula C11H11ClF3N
Molecular Weight 249.66 g/mol
Cat. No. B13106257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC11H11ClF3N
Molecular Weight249.66 g/mol
Structural Identifiers
SMILESC1CC(C2=CC(=C(C=C2C1)Cl)C(F)(F)F)N
InChIInChI=1S/C11H11ClF3N/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5,10H,1-3,16H2
InChIKeyYTXASNFEDKGXKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Chloro-7-(trifluoromethyl)-tetralin-1-amine: Chiral CNS Building Block


(R)-6-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1336138-46-5) is a chiral, non-racemic primary amine belonging to the 1-aminotetralin class. It features a tetrahydronaphthalene core substituted at the 6-position with chlorine and at the 7-position with a trifluoromethyl group, yielding a molecular formula of C₁₁H₁₁ClF₃N and a molecular weight of 249.66 g/mol . The compound is commercially supplied as a single (R)-enantiomer at ≥98% purity and serves as a critical intermediate in the synthesis of heterocyclyl-substituted tetralin derivatives under investigation as selective 5-HT₇ receptor ligands [1].

5-HT₇ ligand synthesis Chiral (R)-amine intermediate for CNS-targeted heterocyclyl-tetralin series
Stereochemical control Pre-resolved single enantiomer avoids chiral separation or asymmetric synthesis
Patent-aligned pattern 6-Cl/7-CF₃ disubstitution matches the pharmacophoric requirements of US 8,236,845

Why Racemic/Regioisomeric Tetralin-Amines Cannot Substitute


The stereochemistry and substitution pattern of this tetralin-amine are not interchangeable with racemic mixtures or regioisomers. The 5-HT₇ receptor patent literature explicitly demonstrates that both the absolute (R)-configuration at C-1 and the 6-Cl/7-CF₃ aromatic substitution are required to achieve the target receptor affinity and selectivity profile of the final heterocyclyl-coupled products [1]. Replacing the (R)-amine with its (S)-enantiomer or altering the halogen/CF₃ positions would yield a diastereomeric or regioisomeric final compound with unpredictable, and likely inferior, pharmacological properties, making this specific chiral intermediate non-substitutable [1].

Enantiomer mismatch
Using the (S)-enantiomer (CAS 1336138-54-5) produces a different final compound not covered by the patent SAR, requiring de novo pharmacological profiling.
Substituent pattern alteration
Removing or repositioning the 6-Cl or 7-CF₃ groups may significantly reduce 5-HT₇ affinity and selectivity according to the final-compound SAR.
Purity grade risk
Technical-grade or lower-purity tetralin-amines may introduce byproducts that increase purification burden and complicate in vivo candidate profiling.

Product Differentiation for Procurement Decisions


Enantiomeric Purity: (R) vs. (S) Isomer

The (R)-enantiomer (CAS 1336138-46-5) is offered as a single stereoisomer, whereas the (S)-enantiomer (CAS 1336138-54-5) must be procured separately . In the synthesis of patent-defined 5-HT₇ ligands, the (R)-configuration at the amine center is structurally mandatory; use of the (S)-enantiomer produces a diastereomeric final product that is not described in the patent and would require de novo pharmacological validation [1]. Sourcing the pre-resolved (R)-amine eliminates the need for costly chiral chromatographic separation or asymmetric synthesis steps, directly reducing development time and cost.

Enantiomeric Identity
Data to verify
Single (R)-enantiomer vs separate (S) isomer (CAS 1336138-54-5); no ee comparison available from vendor
Chiral configuration should match patent SAR to avoid re-validation of final compounds
Supplier specification; independent chiral analysis not reported
Chiral resolution Enantiomeric excess 5-HT7 receptor ligands

Substituent Pattern: 6-Cl/7-CF3 vs. Mono- or Unsubstituted

The 6-Cl/7-CF₃ substitution pattern on the tetrahydronaphthalene ring is a key pharmacophoric element in the heterocyclyl-substituted 5-HT₇ ligand series [1]. While direct comparative binding data for this exact intermediate are not publicly available, the patent SAR indicates that removal or repositioning of either substituent on the final compounds leads to substantial loss of 5-HT₇ affinity and selectivity [1]. The unsubstituted 1-aminotetralin (CAS 2217-40-5) and 6-chloro-1-aminotetralin lack the electron-withdrawing and lipophilic contributions of the CF₃ group, which is known to enhance metabolic stability and target binding through orthogonal dipolar interactions [2].

Substitution Pattern
Class-level inference
6-Cl/7-CF₃ disubstituted vs unsubstituted 1-aminotetralin (CAS 2217-40-5); patent SAR indicates affinity loss when substituents are removed or moved
The specific disubstitution pattern is required to maintain the intended 5-HT₇ pharmacophore
SAR inferred from final compounds; no isolated intermediate testing data
Structure-activity relationship 5-HT7 pharmacophore halogen bonding

Commercial Purity: High Purity vs. Technical Grade

The compound is supplied with a purity specification of NLT 98% (HPLC) by multiple vendors . This contrasts with common industrial-grade 1-aminotetralin, which is often supplied at 95–97% purity. The higher purity reduces the risk of byproduct formation in subsequent amide coupling or heterocycle-forming reactions, which is critical when the final products are destined for in vivo pharmacological profiling where impurity-driven false positives must be minimized [1].

Purity Specification
Supporting evidence
NLT 98% (HPLC) vs technical grade 95–97%
Higher purity reduces side-reaction risk and purification burden in multi-step synthesis of patent compounds
CoA specification; verify lot-specific purity before sensitive coupling steps
Chemical purity Intermediate quality Procurement specification

Key Application Scenarios


5-HT₇ Ligand Synthesis for CNS Discovery

This (R)-amine is the direct precursor for the heterocyclyl-substituted tetralin series claimed in US 8,236,845 [1]. Coupling with pyrazole, imidazole, or thiophene-containing moieties yields potent and selective 5-HT₇ receptor ligands. Because the patent SAR is built around the (R)-configuration and the 6-Cl/7-CF₃ pattern, any medicinal chemistry program aiming to replicate or extend this chemical series must procure this exact intermediate.

Anti-TB Tetrahydronaphthalene Amide Building Block

The tetrahydronaphthalene amide (THNA) class of M. tuberculosis ATP synthase inhibitors, described by Sutherland et al. (2022) [2], employs structurally related 1-aminotetralin cores. The electron-withdrawing Cl and CF₃ substituents on the target compound can be leveraged to modulate the lipophilicity and hERG profile of the final amides, as the THNA SAR demonstrates that aromatic substitution directly impacts both anti-TB potency and cardiac safety margins [2].

Fluorinated CNS-Penetrant Amine Synthesis

The presence of both a chiral primary amine and a metabolically stabilizing CF₃ group makes this compound a versatile intermediate for reductive amination or amide coupling to generate diverse CNS-focused screening libraries. The pre-installed (R)-stereochemistry and the 98% purity specification enable parallel synthesis workflows without additional chiral resolution steps, accelerating hit-to-lead timelines.

Chiral Reference Standard for Enantiomeric Excess

Given its commercial availability as a single (R)-enantiomer alongside its (S)-counterpart (CAS 1336138-54-5) , this compound can serve as a chiral reference standard for HPLC method development aimed at quantifying enantiomeric excess in asymmetric synthetic routes, a critical quality control need in pharmaceutical intermediate manufacturing.

Application
Selection Property
Validation Focus
5-HT₇ ligand synthesis for CNS discovery
(R)-configuration and 6-Cl/7-CF₃ pattern per patent SAR
5-HT₇ receptor binding and selectivity review
Anti-TB tetrahydronaphthalene amide building block
Cl/CF₃ lipophilicity and hERG modulation profile
Anti-TB potency and cardiac safety endpoint review
Fluorinated CNS-penetrant amine library synthesis
Pre-installed (R)-stereochemistry and high purity
Parallel synthesis workflow without additional chiral resolution
Chiral reference standard for ee determination
Single enantiomer with defined (R)-configuration
Enantiomeric excess method validation
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